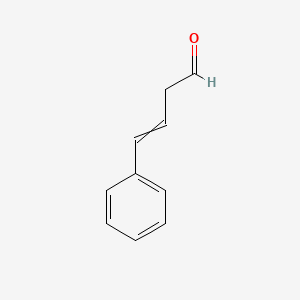
Styrylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrylacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of styrene derivatives. For example, the oxidation of 1-phenyl-1,3-butadiene using specific catalysts can yield this compound . Another method involves the formylation of styrene using formylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of styrene or related compounds. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. Industrial processes may also employ continuous flow reactors to optimize production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Styrylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Produces phenylacetic acid.
Reduction: Yields styryl alcohol.
Substitution: Results in various substituted this compound derivatives.
Scientific Research Applications
Styrylacetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of styrylacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure but with a different substitution pattern on the phenyl ring.
Benzaldehyde: Lacks the ethylene group present in styrylacetaldehyde.
Phenylacetaldehyde: Similar but lacks the double bond in the side chain.
Properties
CAS No. |
6005-76-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-phenylbut-3-enal |
InChI |
InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-9H,5H2 |
InChI Key |
ZHOXGILWMHZMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















